5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-((3-Fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3-fluorophenylamino group at position 5 and a thiophen-2-ylmethyl carboxamide at position 3. The compound’s structure combines aromatic fluorine, heterocyclic thiophene, and carboxamide functionalities, which are commonly associated with enhanced pharmacokinetic properties and target specificity in drug discovery .
The 3-fluorophenyl group is a critical pharmacophore, often employed to improve metabolic stability and binding affinity through hydrophobic interactions and fluorine’s electron-withdrawing effects .
Properties
IUPAC Name |
5-(3-fluoroanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c15-9-3-1-4-10(7-9)17-13-12(18-20-19-13)14(21)16-8-11-5-2-6-22-11/h1-7H,8H2,(H,16,21)(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDNBUTYOOXLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is known for its diverse biological properties, including antifungal and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12FN5OS, with a molecular weight of 317.34 g/mol. The structure includes several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Triazole Ring | A five-membered ring with significant reactivity. |
| Carboxamide Group | Enhances solubility and biological interactions. |
| Fluorophenyl Group | Modifies electronic properties and enhances binding affinity. |
| Thiophenyl Group | Contributes to lipophilicity and potential enzyme interactions. |
Antifungal Activity
Recent studies have shown that derivatives containing the triazole moiety exhibit significant antifungal properties. For instance, compounds similar to the target compound have been evaluated against Candida albicans, demonstrating minimum inhibitory concentrations (MIC) as low as 0.0313 μg/mL for certain derivatives . This suggests that modifications to the triazole structure can enhance antifungal efficacy.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
-
α-Glucosidase Inhibition :
- A study reported that related triazole derivatives exhibited competitive inhibition against yeast α-glucosidase with IC50 values ranging from 26.8 to 311.3 μM, significantly outperforming acarbose (IC50 = 752 μM) . This indicates that the target compound may also possess similar inhibitory properties.
- Carbonic Anhydrase-II Inhibition :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:
- Substituent Effects : The introduction of a fluorine atom in the phenyl ring has been shown to enhance the binding affinity and biological activity of similar compounds .
- Functional Group Modifications : Variations in substituents on the triazole ring and thiophene moiety can significantly influence potency against specific targets such as enzymes or pathogens .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- In Vitro Studies :
- Molecular Docking Studies :
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising potential in the development of therapeutic agents. Its applications include:
- Anticancer Activity : Research indicates that derivatives of triazole compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The specific interactions with enzymes involved in cancer pathways make this compound a candidate for anticancer drug development. For instance, studies have demonstrated that triazole derivatives can effectively inhibit kinases that play crucial roles in tumor growth and survival.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, particularly against resistant strains of fungi such as Candida albicans. In vitro studies have reported that certain derivatives exhibit low minimum inhibitory concentration (MIC) values, suggesting strong antifungal activity .
- Anti-inflammatory Effects : The structural attributes of this compound may also allow it to modulate inflammatory pathways. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Biological Research
In biological research, this compound serves as a valuable tool for studying various biochemical processes:
- Enzyme Inhibition Studies : The ability of the compound to bind to specific enzymes makes it useful for probing enzyme activity and understanding biochemical pathways. It aids in elucidating mechanisms of action for potential therapeutic targets.
- Receptor Binding Studies : The triazole moiety can interact with various receptors, providing insights into receptor-ligand interactions and their implications in drug design.
Industrial Applications
The compound's unique properties extend its utility beyond the laboratory:
- Pharmaceutical Development : As a building block in synthetic pathways, this compound can lead to the development of new drugs. Its structure allows for modifications that can enhance efficacy or reduce side effects in drug candidates.
- Material Science : The chemical properties of 5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide make it suitable for use in developing new materials with specific functionalities, potentially including coatings or polymers with enhanced properties.
Case Study 1: Antifungal Activity
In a study evaluating antifungal agents, derivatives similar to this compound were synthesized and tested against Candida albicans. The results indicated that some compounds exhibited MIC values as low as 0.0313 μg/mL against fluconazole-resistant strains, highlighting their potential as effective antifungal agents .
Case Study 2: Cancer Cell Proliferation
Another study focused on the anticancer properties of triazole derivatives demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Comparison with Similar Compounds
Table 2. Impact of Substituents on Physicochemical Properties
Q & A
Q. What are the standard protocols for synthesizing 5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?
Synthesis typically involves multi-step reactions, including:
- Condensation : Reaction of 3-fluoroaniline with a triazole precursor (e.g., 1H-1,2,3-triazole-4-carbaldehyde) under acidic conditions to form the triazole core .
- Functionalization : Coupling with thiophen-2-ylmethylamine via carbodiimide-mediated amidation.
- Purification : Recrystallization from ethanol or DMSO/water mixtures (yield optimization requires controlled pH and temperature) .
Q. How is structural characterization performed for this compound?
Key methods include:
Q. What are the solubility limitations, and how do they impact experimental design?
- Low aqueous solubility : Requires use of co-solvents (e.g., DMSO ≤1% v/v) for in vitro assays .
- Workaround : Micellar encapsulation or pro-drug derivatization to enhance bioavailability .
Advanced Research Questions
Q. How can structural refinements resolve contradictions in crystallographic data?
Q. What strategies optimize selectivity in enzyme inhibition studies?
- Docking simulations : Prioritize 1,2,3-triazole interactions with catalytic residues (e.g., COX-2 or c-Met kinases) .
- SAR analysis : Compare with analogs (e.g., 5-(trifluoromethyl)-1-aryl-triazoles) to identify substituent effects on binding affinity .
Q. How do in vitro and in vivo models differ in assessing antitumor activity?
- In vitro : Use NCI-H522 (lung cancer) or MCF-7 (breast cancer) cell lines with IC < 10 µM as a benchmark .
- In vivo : Address metabolic instability via PEGylation or structural modifications (e.g., bromine substitution for prolonged half-life) .
Methodological Challenges
Q. How to reconcile conflicting bioactivity data across studies?
- Dose-response normalization : Account for assay variability (e.g., ATP levels in kinase assays).
- Meta-analysis : Use PubChem BioAssay data (AID 1259351) to cross-validate inhibition profiles .
Q. What computational tools predict metabolic pathways for this triazole derivative?
- ADMET prediction : SwissADME or ADMETLab 2.0 to forecast cytochrome P450 interactions and potential hepatotoxicity .
- Metabolite identification : LC-MS/MS with isotopic labeling traces thiophene methyl oxidation .
Future Research Directions
Q. Can hybrid scaffolds improve pharmacological profiles?
Q. How to address resistance mechanisms in long-term studies?
Q. What novel targets are plausible for this compound?
- Wnt/β-catenin pathway : Structural analogs show glucose metabolism modulation, suggesting antidiabetic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
